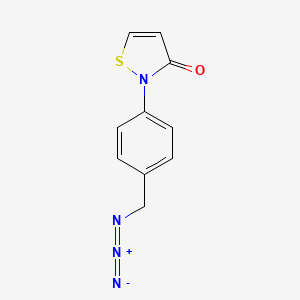

2-(4-Azidomethylphenyl)isothiazol-3-one

CAS No.:

Cat. No.: VC13978367

Molecular Formula: C10H8N4OS

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N4OS |

|---|---|

| Molecular Weight | 232.26 g/mol |

| IUPAC Name | 2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one |

| Standard InChI | InChI=1S/C10H8N4OS/c11-13-12-7-8-1-3-9(4-2-8)14-10(15)5-6-16-14/h1-6H,7H2 |

| Standard InChI Key | ASFICOPHJRBDCX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Properties

2-(4-Azidomethylphenyl)isothiazol-3-one is characterized by a bicyclic framework comprising an isothiazol-3-one ring fused to a phenyl group substituted with an azidomethyl moiety. The IUPAC name, 2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.26 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2 |

| InChI Key | ASFICOPHJRBDCX-UHFFFAOYSA-N |

| PubChem CID | 53315311 |

The azide group () introduces reactivity for click chemistry applications, while the isothiazolone core contributes to antimicrobial activity through thiol-mediated disruption of microbial membranes.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying purity and structure. The -NMR spectrum exhibits signals for the phenyl protons (δ 7.2–7.5 ppm), azidomethyl methylene (δ 4.3 ppm), and isothiazolone ring protons (δ 6.8–7.0 ppm). High-resolution MS confirms the molecular ion peak at m/z 232.26.

Synthesis Pathways and Reaction Mechanisms

Challenges in Synthesis

-

Azide Stability: The azide group’s thermal sensitivity necessitates low-temperature reactions.

-

Byproduct Formation: Competing reactions may yield undesired isomers or decomposition products, requiring rigorous purification.

Antimicrobial Activity and Mechanisms

Broad-Spectrum Efficacy

Isothiazolones, including 2-(4-Azidomethylphenyl)isothiazol-3-one, inhibit bacterial and fungal growth by:

-

Disrupting Cellular Respiration: Binding to thiol groups in microbial enzymes, such as dehydrogenases.

-

Membrane Permeabilization: Interacting with phospholipid bilayers to induce leakage.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-NMR: Resolves proton environments in the phenyl and isothiazolone rings.

-

-NMR: Identifies carbonyl (C=O) and thiocarbonyl (C=S) carbons at δ 170–180 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS in positive ion mode generates a predominant [M+H] peak at m/z 233.27, corroborating the molecular weight.

Industrial and Research Applications

Preservative Systems

-

Paints and Coatings: Prevents microbial degradation in water-based products.

-

Cosmetics: Used in concentrations ≤0.01% to inhibit spoilage organisms.

Click Chemistry Applications

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis:

Future Research Directions

Synthetic Optimization

-

Catalyst Development: Exploring organocatalysts to improve azide incorporation efficiency.

-

Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

Biomedical Applications

-

Anticancer Agents: Investigating thiol-targeting mechanisms in tumor cells.

-

Antibiofilm Coatings: Functionalizing medical devices to prevent microbial colonization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume